molecular formula C14H24N2O2 B7514165 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide

1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide

Cat. No. B7514165
M. Wt: 252.35 g/mol
InChI Key: LQFQVKQCKUDIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide, also known as CPCCMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPCCMC belongs to the class of cyclic amides and is known for its unique pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, which are essential for protein synthesis.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is its potent antitumor and antimicrobial activity. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the optimization of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide for use as a potential drug candidate. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide.

Synthesis Methods

The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a multistep process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This intermediate is then subjected to a reductive amination reaction with cyclohexanone to obtain the final product, 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide. The synthesis of 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide has also been shown to possess antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15-13(18)14(9-5-2-6-10-14)16-12(17)11-7-3-4-8-11/h11H,2-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFQVKQCKUDIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCCC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentanecarbonylamino)-N-methylcyclohexane-1-carboxamide

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